molecular formula C8H14N2O2S2 B11875327 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

Cat. No.: B11875327
M. Wt: 234.3 g/mol
InChI Key: DKQJANRYSFHQKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid typically involves the reaction of 4-methylpiperazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid can be compared with similar compounds such as:

Biological Activity

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a compound that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a carbonothioyl group and an acetic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Structural Formula

C9H16N2O2S2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2

Antiproliferative Effects

Research has indicated that piperazine derivatives, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HepG2 (liver cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Inhibition of Enzymatic Activity

Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that these compounds bind effectively to the enzyme's active sites, potentially leading to therapeutic applications in cognitive disorders .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity , particularly against various fungal strains and Trichomonas vaginalis. The mode of action appears to involve disruption of cellular integrity through sulfhydryl group interactions, which may lead to cell death .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating a series of piperazine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds were noted for their ability to inhibit tubulin polymerization effectively .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective potential of piperazine derivatives. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : A comprehensive evaluation of various piperazine derivatives revealed significant antifungal and antitrichomonal activities. For instance, specific compounds demonstrated minimum effective concentrations (MEC) as low as 0.06 mM against Trichomonas vaginalis .

Table 1: Biological Activity Summary of Piperazine Derivatives

CompoundActivity TypeTarget OrganismIC50/MEC (mM)
C11AntiproliferativeHepG21.17
C11AntiproliferativePC32.48
C11AntiproliferativeMCF71.47
S1Acetylcholinesterase Inhibition--
S3AntifungalCandida spp.0.069
S4Anti-TrichomonasTrichomonas vaginalis0.14
CompoundMechanism of ActionReference
C11Inhibition of tubulin polymerization
S1Binding at acetylcholinesterase sites
S4Disruption of cellular integrity

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJANRYSFHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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